S-Phenyl 3-hydroxybutanethioate
Overview
Description
Molecular Structure Analysis
The core structure of S-Phenyl 3-hydroxybutanethioate consists of a single aromatic ring. It can be categorized as a hydroxycinnamic acid , carrying a 2-propenoic acid group . The variety in the skeletons of these acids is determined by the location and number of hydroxyl groups and other substituents on the aromatic rings .
Scientific Research Applications
Biopolymer Production and Applications
Polyhydroxyalkanoates (PHAs) , including poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are promising biopolymers for replacing petroleum-based plastics due to their biodegradability and biocompatibility. Advances in biological production methods aim to enhance yield and reduce costs, making them suitable for medical applications like sutures, grafts, and drug delivery systems (Policastro et al., 2021).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) possess significant antioxidant properties, with structure-activity relationships indicating the importance of unsaturated bonds and hydroxyl groups for activity. These properties make HCAs candidates for managing oxidative stress-related diseases, potentially relevant to compounds like S-Phenyl 3-hydroxybutanethioate due to their structural similarities (Razzaghi-Asl et al., 2013).
Surface Modification for Biomedical Applications
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate), a type of PHA, demonstrates the importance of surface modifications to improve biocompatibility and functionality for medical applications. Such modifications enhance material performance in complex biological environments, highlighting the potential for chemical modifications in compounds like this compound to achieve desired biomedical outcomes (Chai et al., 2020).
Properties
IUPAC Name |
S-phenyl 3-hydroxybutanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUCMDBRULVFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)SC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547418 | |
Record name | S-Phenyl 3-hydroxybutanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727388-72-9 | |
Record name | S-Phenyl 3-hydroxybutanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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